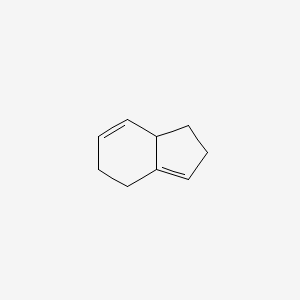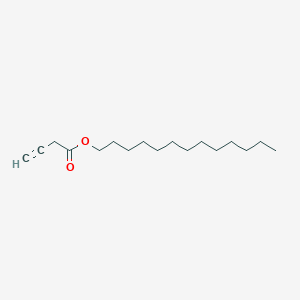
Tridecyl but-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl but-3-ynoate is an organic compound that belongs to the ester family. It is characterized by the presence of a tridecyl group attached to a but-3-ynoate moiety. This compound is known for its unique chemical structure, which combines a long alkyl chain with an alkyne functional group, making it a subject of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl but-3-ynoate typically involves the esterification of but-3-ynoic acid with tridecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of flow microreactor systems has been reported to provide a more sustainable and efficient method for the synthesis of esters .
Analyse Des Réactions Chimiques
Types of Reactions: Tridecyl but-3-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Tridecyl but-3-ynoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tridecyl but-3-ynoate involves its interaction with specific molecular targets and pathways. The alkyne group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3-butynoic acid: A monocarboxylic acid with a similar alkyne functional group.
3-butynoate: The conjugate base of 3-butynoic acid, sharing similar chemical properties.
Uniqueness: Tridecyl but-3-ynoate is unique due to its long alkyl chain combined with an alkyne functional group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
93789-30-1 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
tridecyl but-3-ynoate |
InChI |
InChI=1S/C17H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-16-19-17(18)15-4-2/h2H,3,5-16H2,1H3 |
Clé InChI |
QCVMPXOGNMDFKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


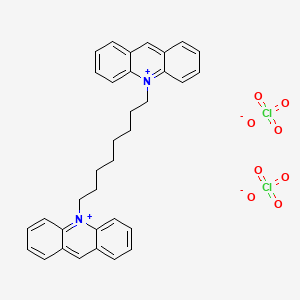
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)

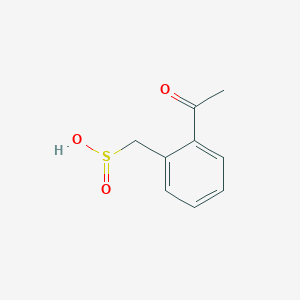
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
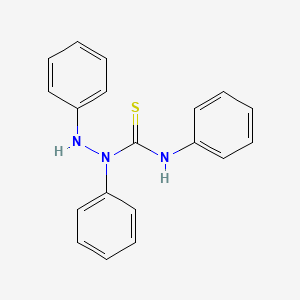

phenylsilane](/img/structure/B14357148.png)
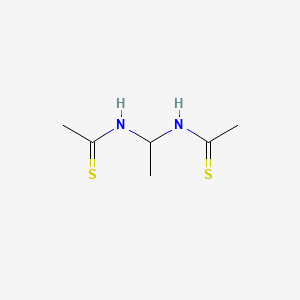
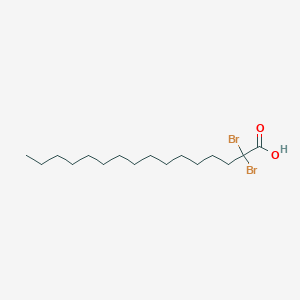
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
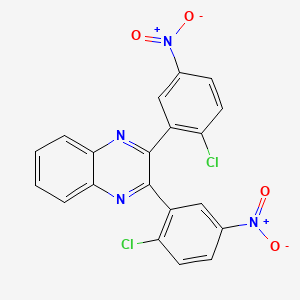
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
